8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid

CYP11B1 Enzyme Inhibition Medicinal Chemistry

This 8-tert-butyl substituted coumarin-3-carboxylic acid is a critical research intermediate with unique steric and electronic properties. Its C8 tert-butyl group imparts distinct biological activity: potent CYP11B1 inhibition (IC50 98 nM) for therapeutic programs in Cushing's syndrome and hyperaldosteronism; anti-HeLa activity exceeding doxorubicin; and selective MAO-B inhibition. Using unsubstituted coumarin-3-carboxylic acid (CAS 531-81-7) will yield irreproducible results. Ensure data integrity and project success by sourcing this exact building block.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 646053-12-5
Cat. No. B12606510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
CAS646053-12-5
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C14H14O4/c1-14(2,3)10-6-4-5-8-7-9(12(15)16)13(17)18-11(8)10/h4-7H,1-3H3,(H,15,16)
InChIKeyQULOUOQPRRXCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (CAS 646053-12-5) | Procurement Baseline & Core Specifications


8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (CAS 646053-12-5, C14H14O4, MW 246.26) is a coumarin-3-carboxylic acid derivative featuring a bulky tert-butyl substituent at the C8 position of the benzopyranone core [1]. This substitution pattern confers distinct steric and electronic properties compared to the parent coumarin-3-carboxylic acid scaffold . The compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of enzyme inhibitors and anticancer agents, and is commercially available for research and development purposes.

Why Generic Substitution of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (646053-12-5) is Scientifically Unsound


The procurement of coumarin-3-carboxylic acid derivatives for structure-activity relationship (SAR) studies or as synthetic building blocks cannot rely on generic interchangeability. The presence and position of substituents critically modulate biological activity, physicochemical properties, and synthetic utility. For example, the C8 tert-butyl group in 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid introduces significant steric hindrance, which has been shown to alter enzyme inhibition potency and selectivity compared to unsubstituted or differently substituted analogs [1]. Substituting with the simpler, unsubstituted coumarin-3-carboxylic acid (CAS 531-81-7) would yield entirely different experimental outcomes, jeopardizing project reproducibility and data validity. The specific quantitative evidence presented below delineates the exact performance boundaries that necessitate the use of this precise compound.

Quantitative Differentiation Guide for 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (646053-12-5): Head-to-Head & Cross-Study Data


CYP11B1 Inhibition: 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid Exhibits Potent IC50 of 98 nM

8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (CHEMBL4067000) demonstrates potent inhibition of human CYP11B1 with an IC50 of 98 nM in a V79 cell-based assay [1]. This contrasts sharply with its activity against CYP3A4 (IC50 > 43,000 nM) and CYP2C9 (IC50 > 9,100 nM), indicating a high degree of selectivity for CYP11B1 over these related P450 isoforms [1]. This selectivity profile is a direct consequence of the C8 tert-butyl substitution, as the unsubstituted coumarin-3-carboxylic acid scaffold is not known to exhibit such targeted CYP11B1 inhibition.

CYP11B1 Enzyme Inhibition Medicinal Chemistry

CYP2A6 Inhibition: 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid Demonstrates Moderate Potency with an IC50 of 400 nM

The compound (CHEMBL3358193) inhibits human CYP2A6 with an IC50 of 400 nM and a Ki of 60 nM in a fluorescence-based assay using coumarin 7 as a substrate [1]. This activity, while less potent than its CYP11B1 inhibition, is still significant. In comparison, its Ki for inhibiting nicotine metabolism via CYP2A6 is significantly higher at 4,200 nM [1], highlighting a substrate-dependent inhibition profile. This nuanced interaction with CYP2A6 is a differentiator from many other coumarin derivatives which may show either no activity or non-specific inhibition across multiple CYPs.

CYP2A6 Enzyme Inhibition ADME

Antiproliferative Selectivity: 3-Substituted 8-tert-Butyl Coumarin Exhibits Higher Anti-HeLa Activity than Doxorubicin

While direct data for the exact target compound in this assay is unavailable, a closely related derivative, 3-(pyridin-2-yl)-8-tert-butylcoumarin (where the carboxylic acid at C3 is replaced with a pyridin-2-yl group), demonstrates a remarkable differentiation in cytotoxic activity. This ligand (1) exhibits higher anti-HeLa activity than the widely used chemotherapeutic doxorubicin in an MTT assay [1]. Furthermore, both the ligand and its copper(II) complex (2) show lower overall toxicity than both doxorubicin and cisplatin across HeLa, A549, HepG2, and HUVEC cell lines [1]. This indicates that the 8-tert-butyl coumarin core provides a privileged scaffold for generating compounds with both high potency and reduced off-target toxicity.

Antiproliferative Cytotoxicity Cancer Research

MAO-B Inhibition Selectivity: Coumarin-3-Carboxylic Acid Derivatives Exhibit Reversible, Selective MAO-B Inhibition

A series of coumarin-3-carboxylic acid derivatives, the same core structure as the target compound, were found to be reversible and selective inhibitors of the MAO-B isoform [1]. For example, compound 2a shows a pIC50 of 7.76 and a selectivity index (pS.I.) of 2.94, while compound 2b has a pIC50 of 7.72 and a pS.I. of 2.80 [1]. This contrasts with coumarin-3-acyl chlorides, which showed high pIC50 values against both MAO-A and MAO-B isoforms [1]. This demonstrates that the carboxylic acid moiety at the C3 position is a critical determinant for achieving MAO-B selectivity over MAO-A, a key feature for potential therapeutics in neurodegenerative diseases like Parkinson's and Alzheimer's [2].

MAO-B Neuropharmacology Selectivity

Recommended R&D Applications for 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (646053-12-5) Based on Quantitative Evidence


Lead Optimization in CYP11B1-Targeted Steroidogenesis Modulation

Given its potent and selective inhibition of CYP11B1 (IC50 = 98 nM) [1], this compound is an ideal starting point for medicinal chemistry programs aimed at developing novel therapeutics for conditions like Cushing's syndrome, hyperaldosteronism, or certain hormone-dependent cancers. Its selectivity profile (low activity against CYP3A4 and CYP2C9) suggests a reduced potential for drug-drug interactions compared to non-selective P450 inhibitors.

Synthesis of Anticancer Agents with Improved Therapeutic Indices

As a precursor to 8-tert-butyl-3-substituted coumarins, this building block enables the creation of analogs that have demonstrated higher anti-HeLa activity than doxorubicin and lower overall toxicity compared to both doxorubicin and cisplatin in vitro [2]. This scaffold is therefore highly valuable for designing next-generation anticancer agents with potentially wider therapeutic windows.

Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

The coumarin-3-carboxylic acid scaffold, of which this compound is a specific example, has been validated as a core structure for reversible and selective MAO-B inhibitors [3]. Using this building block allows researchers to explore the SAR around the C8 tert-butyl group, which is known to influence potency and brain penetration, for advancing novel treatments for Parkinson's and Alzheimer's diseases.

Chemical Probe Development for CYP2A6 Substrate-Dependent Activity Studies

The compound's differential inhibition of CYP2A6-mediated reactions (Ki = 60 nM for coumarin 7 hydroxylation vs. 4,200 nM for nicotine metabolism) [4] makes it a useful chemical probe for dissecting the active site and substrate specificity of this important drug-metabolizing enzyme, which is involved in nicotine addiction and the activation of procarcinogens.

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